molecular formula C19H21ClN2O4 B267565 N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B267565
M. Wt: 376.8 g/mol
InChI Key: SDDUMXIJHZOCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the field of scientific research. It was first synthesized in 1995 by Pfizer Inc. and has since been studied for its potential therapeutic applications.

Mechanism of Action

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells. It has been shown to modulate immune responses and reduce inflammation through the activation of CB2 receptors.
Biochemical and physiological effects:
N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to modulate immune responses and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in the treatment of pain and inflammation.

Synthesis Methods

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenol, followed by the reduction of the resulting nitro compound and subsequent acylation with butanoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N-[4-chloro-3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C19H21ClN2O4/c1-3-4-18(23)21-13-5-10-16(20)17(11-13)22-19(24)12-26-15-8-6-14(25-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

SDDUMXIJHZOCLP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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